![molecular formula C8H13ClO2 B14747802 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol CAS No. 4736-38-3](/img/structure/B14747802.png)
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol is an organic compound with a unique structure that combines a chlorinated cyclohexene ring with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol typically involves the reaction of 2-chlorocyclohex-2-en-1-one with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorocyclohex-2-en-1-one: A precursor in the synthesis of 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol.
4-Chlorocyclohex-2-en-1-one: Another chlorinated cyclohexene derivative with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a chlorinated cyclohexene ring and an ethoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4736-38-3 |
|---|---|
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
2-(2-chlorocyclohex-2-en-1-yl)oxyethanol |
InChI |
InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h3,8,10H,1-2,4-6H2 |
InChI-Schlüssel |
UIKWJJBVKJIUJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)OCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[30]Annulene](/img/structure/B14747734.png)
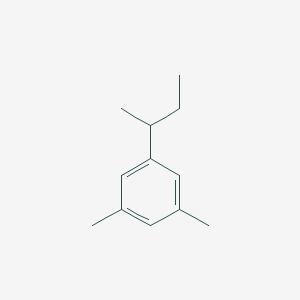
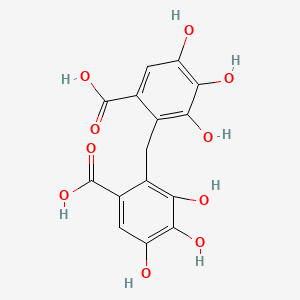


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
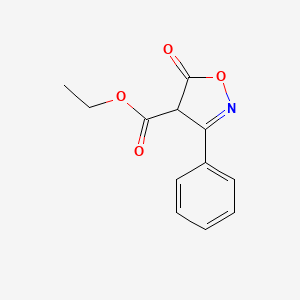

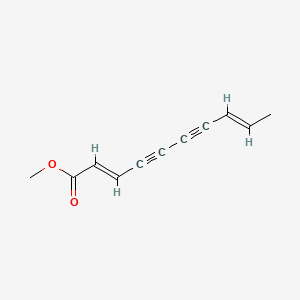
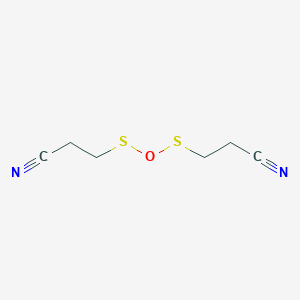
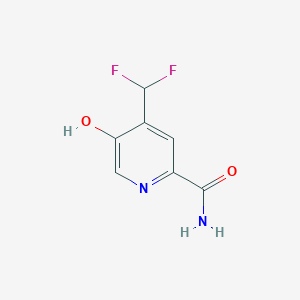
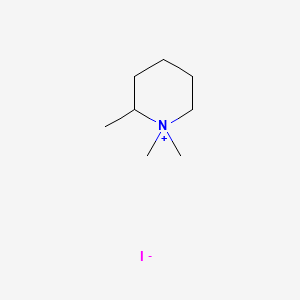
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
